6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione (CAS 72908-87-3), commonly known as Aldisine, is a highly rigid, bicyclic alkaloid scaffold widely procured as a premium building block for kinase inhibitors, PROTACs, and novel agrochemicals. Featuring a fused pyrrolo-azepine-dione core, this compound provides a pre-organized hydrogen-bonding network essential for docking into complex protein targets such as MEK-1, JAK/STAT3, and viral coat proteins. For industrial and pharmaceutical procurement, purchasing the pre-cyclized Aldisine scaffold bypasses the severe reaction conditions required to form the seven-membered azepine ring, offering immediate access to three orthogonal functionalization sites (N-1, N-7, and C-4) for rapid structure-activity relationship (SAR) expansion [1].
Attempting to substitute 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione with simpler acyclic pyrrole-2-carboxamides introduces severe manufacturability bottlenecks, as the critical intramolecular Friedel-Crafts acylation requires highly corrosive super polyphosphoric acid at temperatures up to 180 °C[1]. Conversely, substituting with downstream natural products like hymenialdisine provides potent baseline kinase inhibition but completely locks the molecular structure. Hymenialdisine's reactive glycociamidine ring eliminates the free C-4 carbonyl, preventing the attachment of PROTAC linkers or acylhydrazone groups [2]. Procuring the exact pre-cyclized Aldisine scaffold is the only way to secure the rigid, kinase-binding pyrrolo-azepine geometry while retaining the chemical orthogonal reactivity necessary for custom drug and agrochemical design.
Saturated pyrroloazepine derivatives (e.g., CAS 867326-49-6) lack the conjugated dione system required for MEK-1 inhibition and Knoevenagel reactivity, limiting direct substitution.
Hymenialdisine isomers contain an additional aminoimidazole ring that alters kinase selectivity and potency; Aldisin is the minimal scaffold, not a potency-equivalent substitute.
2-Bromoaldisine, 1-methylaldisin, and 3-bromoaldisin exhibit distinct cytotoxicity and α-glucosidase profiles; substitution may shift bioactivity and limits cross-substitution in SAR studies.
The synthesis of the fused pyrrolo[2,3-c]azepine-4,8-dione core from acyclic precursors is notoriously harsh. Standard cyclization of 3-(1H-pyrrole-2-carboxamido)propanoic acid derivatives demands the use of super polyphosphoric acid (86% P2O5) heated to 170–180 °C for up to an hour to achieve ring closure [1]. By procuring pre-synthesized 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, process chemists completely bypass this extreme thermal requirement and the handling of highly viscous, corrosive PPA at scale. Downstream modifications of the procured scaffold, such as N-alkylation or C-4 condensation, can then proceed under standard mild conditions (e.g., refluxing methanol or room temperature), drastically reducing reactor wear and process hazards.
| Evidence Dimension | Cyclization reaction temperature and reagent severity |
| Target Compound Data | 0 °C to 65 °C (mild downstream functionalization of pre-cyclized scaffold) |
| Comparator Or Baseline | Acyclic pyrrole precursors (requires 170–180 °C in 86% P2O5/PPA) |
| Quantified Difference | >100 °C reduction in processing temperature and elimination of bulk PPA handling |
| Conditions | Intramolecular Friedel-Crafts acylation vs. direct scaffold procurement |
Bypassing the harsh polyphosphoric acid cyclization step significantly improves manufacturing safety, reduces energy costs, and accelerates library synthesis.
While downstream natural products like hymenialdisine exhibit potent MEK-1 and kinase inhibition, their rigid glycociamidine ring at the C-4 position prevents further structural optimization [1]. 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione provides the exact same kinase-binding pyrrolo-azepine core but retains a free C-4 ketone, an N-1 pyrrole nitrogen, and an N-7 amide nitrogen. This orthogonal reactivity allows for the generation of highly potent derivatives, such as N-1/N-7 isothiouronium-modified pan-JAK inhibitors or the attachment of E3 ligase ligands for PROTACs. Procuring this specific scaffold guarantees 100% availability of the C-4 carbonyl for condensation reactions, a critical synthetic vector that is completely blocked in the complex natural product.
| Evidence Dimension | Availability of reactive sites for linker/warhead attachment |
| Target Compound Data | 3 orthogonal sites (N-1, N-7, C-4 ketone) available for derivatization |
| Comparator Or Baseline | Hymenialdisine (0 available C-4 ketone sites due to locked glycociamidine ring) |
| Quantified Difference | 100% retention of C-4 carbonyl reactivity for PROTAC/hydrazone synthesis |
| Conditions | Structure-activity relationship (SAR) expansion for kinase inhibitors |
Retaining the free C-4 carbonyl is essential for chemists needing to attach PROTAC linkers or optimize target binding without destroying the core kinase-recognition scaffold.
The rigid bicyclic structure of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione restricts conformational flexibility, pre-organizing the molecule for optimal protein binding. When functionalized at the C-4 position, the scaffold can form up to three stable hydrogen bonds with target proteins (such as Glu-250 and Pro-78 in the TMV coat protein). This multi-point binding translates to superior in vivo efficacy, with optimized derivatives achieving >50% viral inactivation at 500 mg/L [1]. In contrast, the unmodified baseline forms only a single hydrogen bond (yielding ~38% inactivation), and simple flexible pyrroles fail to achieve the necessary spatial geometry for tight binding. The pre-organized azepine-dione core is therefore a mandatory starting point for high-affinity ligand design.
| Evidence Dimension | Target protein hydrogen bond formation and in vivo inactivation rate |
| Target Compound Data | Scaffold-derived hydrazones (3 hydrogen bonds; >50% inactivation at 500 mg/L) |
| Comparator Or Baseline | Unmodified baseline (1 hydrogen bond; ~38% inactivation at 500 mg/L) |
| Quantified Difference | +12% absolute increase in in vivo efficacy driven by a 3-fold increase in hydrogen bond contacts |
| Conditions | Molecular docking (TMV coat protein) and in vivo viral inactivation assay |
Procuring a conformationally rigid scaffold ensures that downstream derivatives maintain the precise geometry required for multi-point hydrogen bonding and high in vivo efficacy.
Due to its structural homology with potent marine alkaloids, this compound is the premier starting material for developing targeted kinase inhibitors. Its free N-1 and N-7 positions allow for the introduction of lipophilic or cationic groups (such as isothiouronium chains), which significantly enhance cellular permeability and yield potent pan-JAK or MEK-1 inhibitors for oncology research [1].
The unhindered C-4 carbonyl of the scaffold makes it an ideal kinase warhead for PROTAC development. Chemists can easily perform condensation reactions at this site to attach various PEG or alkyl linkers connected to E3 ligase ligands, enabling the targeted degradation of specific kinases without disrupting the core binding affinity of the pyrrolo-azepine ring [1].
The rigid hydrogen-bonding network of the azepine-dione core makes it highly effective for agricultural chemistry. By derivatizing the C-4 position into oximes or acylhydrazones, researchers can synthesize potent anti-plant-virus agents (e.g., against Tobacco Mosaic Virus) that match or exceed the efficacy of commercial standards like ningnanmycin, benefiting from the scaffold's multi-point protein binding capabilities[2].